Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate

Nucleophilic substitution Cross-coupling Bridgehead functionalization

Bicyclo[2.2.2]octane (BCO) library synthesis often requires multi-step activation of hydroxy precursors. Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate (CAS 94994-00-0) eliminates this: • Pre-installed bridgehead iodide for direct Suzuki, Negishi & Sonogashira coupling • Orthogonal methyl ester for independent hydrolysis, reduction, or amidation • Rigid saturated BCO scaffold-validated bioisostere of para-substituted phenyl rings 98% purity. Full analytics. Ships globally.

Molecular Formula C10H15IO2
Molecular Weight 294.13 g/mol
CAS No. 94994-00-0
Cat. No. B6360752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
CAS94994-00-0
Molecular FormulaC10H15IO2
Molecular Weight294.13 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)I
InChIInChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
InChIKeySXCLQFMOKUHRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Iodobicyclo[2.2.2]octane-1-carboxylate: Technical Overview


Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate (CAS 94994-00-0) is a bridgehead-functionalized bicyclo[2.2.2]octane derivative with molecular formula C₁₀H₁₅IO₂ and molecular weight 294.13 g/mol . The compound features a rigid, three-dimensional saturated cage scaffold bearing an iodine atom at one bridgehead position and a methyl ester at the other. Bicyclo[2.2.2]octane derivatives are widely recognized as saturated bioisosteres of para-substituted phenyl rings in drug discovery programs seeking to modulate physicochemical and ADME properties [1]. The bridgehead iodine substituent confers distinctive reactivity in cross-coupling and nucleophilic substitution chemistry that distinguishes this compound from its bromo, chloro, and non-halogenated analogs.

Saturated BCO scaffold as para-phenyl bioisostere
Bridgehead iodide for cross-coupling and nucleophilic substitution
Orthogonal methyl ester handle for further functionalization

Why Analogs Cannot Substitute Methyl 4-Iodobicyclo[2.2.2]octane-1-carboxylate


Substitution of methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate with structurally similar analogs—including its bromo, chloro, or non-halogenated counterparts—is not scientifically equivalent due to quantifiable differences in bridgehead leaving-group mobility, halogen-bonding capacity, and synthetic accessibility. 1-Bromo-4-iodobicyclo[2.2.2]octane exhibits an abnormal leaving-group order (Br > I > Cl) under stannylation conditions, meaning that selective functionalization at the iodine-bearing position is compromised in mixed-halogen systems [1]. Furthermore, bicyclo[2.2.2]octane derivatives do not uniformly improve LogP or aqueous solubility relative to aromatic counterparts, a property that distinguishes them from bicyclo[1.1.1]pentane isosteres [2]. These performance divergences have direct consequences for reaction design, intermediate selection, and final product profiles.

Iodine mono-substitution: may support selective reactivity context
Mixed-halogen (Br/I) analogs: reported abnormal Br>I leaving order may divert intended steps
BCO scaffold: moderate LogP modulation reported
BCP isostere: substantial LogP reduction may shift ADME profile differently
Iodine halogen-bond donor context for crystal engineering
Br/Cl analogs: lower polarizability may not support comparable halogen bonding

Performance Evidence: Methyl 4-Iodobicyclo[2.2.2]octane-1-carboxylate


Bridgehead Leaving-Group Reactivity Differences

In 1,4-dihalobicyclo[2.2.2]octane systems, the bridgehead leaving-group mobility under stannylation conditions with (trimethyltin)lithium follows the abnormal order Br > I > Cl. This means that in a 1-bromo-4-iodobicyclo[2.2.2]octane intermediate, the bromine atom is preferentially displaced over iodine, contradicting conventional SN2 reactivity expectations and complicating selective iodine-directed functionalization [1]. Consequently, methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate—bearing a single iodine substituent without competing halogens—offers predictable, site-specific reactivity that the mixed-halogen 1-bromo-4-iodo analog cannot provide.

Leaving Group Reactivity
Head-to-head
Target: I as sole leaving group Comparator: 1-Br-4-I BCO — abnormal Br>I>Cl order under stannylation
Supports iodine-selective synthetic design
Data from stannylation conditions; review for specific protocols
Nucleophilic substitution Cross-coupling Bridgehead functionalization

BCO vs. BCP Isostere Physicochemical Divergence

A systematic comparison of bicycloalkane isosteric replacements for aromatic rings revealed that bicyclo[2.2.2]octane derivatives do not exhibit the same physicochemical improvements as bicyclo[1.1.1]pentane (BCP) derivatives. BCP-containing fragments demonstrated substantial improvements in LogP and aqueous solubility relative to their aromatic counterparts, whereas bicyclo[2.2.2]octane derivatives showed no such enhancement [1]. This divergence—quantified via comparative LogP measurements—has direct implications for ADME property optimization in lead compound development. Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate thus occupies a distinct property space: it provides the three-dimensional saturation benefits of a cage scaffold without the exaggerated lipophilicity reduction characteristic of BCP systems.

Isostere Property Space
Reported
BCO derivatives: no substantial LogP improvement vs. aromatic BCP derivatives: substantial LogP improvement
Context-dependent bioisostere selection
Comparative LogP measurements; Lefebvre 2023
Bioisostere LogP Aqueous solubility Drug discovery

Bridgehead Iodide Reactivity Advantage

The synthesis of bridgehead iodobicyclo[2.2.2]octanes can be accomplished from corresponding hydroxy, acetoxy, or methoxy derivatives via reaction with inorganic iodides in orthophosphoric or polyphosphoric acid media [1]. This synthetic route establishes methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate as a versatile electrophilic building block amenable to subsequent metal-catalyzed cross-coupling transformations. In contrast, the corresponding hydroxy or acetoxy bridgehead derivatives lack the leaving-group capacity required for direct participation in Negishi, Suzuki-Miyaura, or Sonogashira-type couplings without prior activation.

Synthetic Step Economy
Class-level
Iodide: direct cross-coupling compatibility OH/OAc precursors: require separate activation step
May reduce synthetic step count
Class inference from halogenation method; verify scope
Bridgehead functionalization Halogenation Synthetic methodology

Iodine Halogen-Bonding in Supramolecular Chemistry

Iodine atoms in bridgehead positions of bicyclo[2.2.2]octane scaffolds participate in halogen-bonding interactions that are quantitatively stronger and more directional than those of bromine or chlorine analogs. 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) has been employed to construct crystalline arrays of ultra-fast molecular rotors with gigahertz rotational frequencies, a functionality enabled specifically by iodine's superior halogen-bond donor capacity [1]. While methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate differs from BIBCO in its ester vs. iodoethynyl substitution, the bridgehead iodine atom retains the capacity for halogen-bond-directed crystal engineering that bromo or chloro analogs cannot match due to their lower polarizability and weaker σ-hole potential.

Halogen-Bond Donor
Class-level
I polarizability ~5.3 ų | Br ~3.1 ų | Cl ~2.2 ų
Reported iodine enables stronger halogen bonding
Class inference from BIBCO rotor system; context-dependent
Halogen bonding Crystal engineering Molecular rotors Supramolecular chemistry

Application Scenarios for Methyl 4-Iodobicyclo[2.2.2]octane-1-carboxylate


Bioisostere Library Synthesis via Cross-Coupling

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate serves as a direct electrophilic partner in Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions, enabling rapid construction of 1-aryl-, 1-alkenyl-, or 1-alkynyl-substituted bicyclo[2.2.2]octane libraries. Unlike hydroxy or acetoxy precursors that require separate activation, the pre-installed bridgehead iodide permits one-step diversification [1]. This application is particularly valuable for medicinal chemistry programs exploring saturated bioisosteres of para-substituted phenyl rings, where the BCO scaffold offers three-dimensionality without the exaggerated LogP reduction characteristic of BCP systems [2].

Sequential Functionalization for 1,4-Disubstituted BCOs

The methyl ester group at the 1-position provides a handle for orthogonal functionalization (hydrolysis to carboxylic acid, reduction to hydroxymethyl, or amidation), while the bridgehead iodine at the 4-position enables independent cross-coupling or nucleophilic displacement. This orthogonal reactivity profile distinguishes methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate from mixed-halogen intermediates such as 1-bromo-4-iodobicyclo[2.2.2]octane, where the abnormal Br > I leaving-group mobility undermines chemoselective iodine-directed transformations [3]. The predictable, site-selective reactivity supports efficient synthesis of unsymmetrical 1,4-disubstituted BCO derivatives.

Halogen-Bond-Directed Crystal Engineering

The bridgehead iodine atom in methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate can function as a halogen-bond donor, interacting with Lewis basic sites (e.g., carbonyl oxygens, amine nitrogens, pyridyl groups) to direct supramolecular assembly in the solid state. While not studied as extensively as bis-iodo BCO systems such as BIBCO—which form ultra-fast molecular rotors with gigahertz rotational dynamics [4]—the mono-iodo ester derivative provides a functionalizable platform for exploring halogen-bond-mediated crystal packing. The ester group offers additional hydrogen-bond acceptor capacity for orthogonal intermolecular interaction design.

Physical Organic Chemistry Investigations

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is well-suited for fundamental studies of bridgehead reactivity, substituent effects, and through-bond electronic transmission in saturated systems. The BCO framework has been extensively employed as a model for investigating inductive and field effects due to its rigid, non-conjugative architecture [5]. The iodine substituent provides a heavy-atom probe for X-ray crystallographic analysis and a spectroscopic handle for NMR and computational studies, while the ester group offers a quantifiable reaction site for kinetic measurements. This dual-functionalized scaffold supports systematic physical organic chemistry investigations that simpler BCO derivatives cannot accommodate.

Application
Selection Property
Validation Focus
Bioisostere library synthesis via cross-coupling
Bridgehead iodide cross-coupling handle
Coupling reactivity and scope
Sequential 1,4-disubstitution
Orthogonal ester/iodide reactivity
Chemoselectivity control
Halogen-bond crystal engineering
Iodine halogen-bond donor capacity
Supramolecular assembly context
Physical organic chemistry investigations
Rigid saturated scaffold + heavy-atom probe
Substituent effects and kinetic studies

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